1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide
Overview
Description
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an ethyl group, a trifluoromethyl group, and a carbohydrazide moiety attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to reflux for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC). After completion of the reaction, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes as described above but on a larger scale. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents on the pyrazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It may exhibit various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Agriculture: Pyrazole derivatives, including this compound, are investigated for their potential use as agrochemicals, such as herbicides, fungicides, and insecticides.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials with specific properties, such as polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the carbohydrazide moiety can form hydrogen bonds with biological targets, leading to specific biological effects. The exact molecular pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: This compound is a precursor in the synthesis of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide and shares a similar pyrazole core structure.
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-thiol: Another derivative with a thiol group instead of a carbohydrazide moiety.
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-amine: A related compound with an amine group.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl group and the carbohydrazide moiety. The trifluoromethyl group imparts unique physicochemical properties such as increased lipophilicity and metabolic stability, while the carbohydrazide moiety provides additional sites for hydrogen bonding and potential biological interactions. These features make the compound a valuable scaffold for the development of new chemical entities with diverse applications.
Properties
IUPAC Name |
2-ethyl-5-(trifluoromethyl)pyrazole-3-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N4O/c1-2-14-4(6(15)12-11)3-5(13-14)7(8,9)10/h3H,2,11H2,1H3,(H,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFSSWSBETUQJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801161061 | |
Record name | 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801161061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004643-69-9 | |
Record name | 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004643-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801161061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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